Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-
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Overview
Description
- is a chemical compound with the following structural formula:
- It consists of a phosphine (P) group attached to a biphenyl framework, where the biphenyl contains three tert-butyl groups (t-Bu) and three methoxy groups (OCH₃).
- The compound is also known by other names, including tBuBrettPhos and 2-(Di-tert-butylphosphino)-2’,4’,6’-triisopropyl-3,6-dimethoxy-1,1’-biphenyl .
Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-: C31H49O2P
.Preparation Methods
Synthetic Routes: tBuBrettPhos can be synthesized through various methods. One common approach involves the reaction of 2,4,6-tris(1,1-dimethylethyl)phenyl lithium with diiodomethane, followed by treatment with a phosphine source (such as PCl₃ or PBr₃) to introduce the phosphine group.
Reaction Conditions: These reactions typically occur under an inert atmosphere (argon or nitrogen) and at low temperatures.
Industrial Production:
Chemical Reactions Analysis
Reactivity: tBuBrettPhos is widely used as a ligand in palladium-catalyzed cross-coupling reactions. It enhances reactivity and efficiency compared to other catalytic systems.
Common Reactions: It participates in various reactions, including
Scientific Research Applications
Chemistry: tBuBrettPhos finds applications in synthetic chemistry, particularly in the construction of complex organic molecules.
Biology and Medicine: Its use extends to medicinal chemistry, where it aids in the synthesis of bioactive compounds.
Industry: Industries utilize tBuBrettPhos for the efficient production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
- The exact mechanism by which tBuBrettPhos exerts its effects depends on the specific reaction it catalyzes. Generally, it acts as a versatile ligand, coordinating with palladium to facilitate cross-coupling reactions.
- Molecular targets and pathways vary based on the specific transformation being carried out.
Comparison with Similar Compounds
Uniqueness: tBuBrettPhos stands out due to its enhanced reactivity and stability compared to other phosphine ligands.
Similar Compounds: While tBuBrettPhos is unique, other phosphine ligands like BrettPhos , tBuXPhos , and RockPhos are also valuable in cross-coupling reactions
Properties
CAS No. |
118281-77-9 |
---|---|
Molecular Formula |
C19H29I2P |
Molecular Weight |
542.2 g/mol |
IUPAC Name |
diiodomethylidene-(2,4,6-tritert-butylphenyl)phosphane |
InChI |
InChI=1S/C19H29I2P/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
InChI Key |
GNVCDVXBFAWFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P=C(I)I)C(C)(C)C |
Origin of Product |
United States |
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